5-Bromo-2-fluoro-4-trifluoromethyl-benzamide 5-Bromo-2-fluoro-4-trifluoromethyl-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205688
InChI: InChI=1S/C8H4BrF4NO/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H2,14,15)
SMILES:
Molecular Formula: C8H4BrF4NO
Molecular Weight: 286.02 g/mol

5-Bromo-2-fluoro-4-trifluoromethyl-benzamide

CAS No.:

Cat. No.: VC16205688

Molecular Formula: C8H4BrF4NO

Molecular Weight: 286.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluoro-4-trifluoromethyl-benzamide -

Specification

Molecular Formula C8H4BrF4NO
Molecular Weight 286.02 g/mol
IUPAC Name 5-bromo-2-fluoro-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C8H4BrF4NO/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H2,14,15)
Standard InChI Key WALVLZCBKAPWQE-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)N

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

5-Bromo-2-fluoro-4-(trifluoromethyl)benzamide consists of a benzene ring substituted at positions 2 (fluoro), 4 (trifluoromethyl), and 5 (bromo), with a carboxamide group at position 1. The IUPAC name derives from this substitution pattern: 5-bromo-2-fluoro-4-(trifluoromethyl)benzamide. The molecular formula is C9H5BrF4NO\text{C}_9\text{H}_5\text{BrF}_4\text{NO}, yielding a molecular weight of 299.05 g/mol when calculated from atomic masses (C: 12.01, H: 1.008, Br: 79.90, F: 19.00, N: 14.01, O: 16.00) .

Stereoelectronic Features

The trifluoromethyl group at position 4 introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity in substitution reactions. Bromine at position 5 provides a potential site for cross-coupling reactions, while the fluorine at position 2 enhances metabolic stability—a feature exploited in drug design .

Synthetic Pathways and Reactivity

Preparation from Benzoic Acid Precursors

A common route involves converting 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1699741-92-8) to its corresponding amide. This is typically achieved through activation of the carboxylic acid using thionyl chloride or EDCl/HOBt, followed by reaction with ammonia or primary amines :

R-COOHSOCl2R-COClNH3R-CONH2\text{R-COOH} \xrightarrow{\text{SOCl}_2} \text{R-COCl} \xrightarrow{\text{NH}_3} \text{R-CONH}_2

Key Considerations:

  • The trifluoromethyl group’s stability under acidic conditions necessitates careful temperature control to prevent defluorination .

  • Bromine’s susceptibility to nucleophilic aromatic substitution requires inert atmospheres during amidation .

Physicochemical Properties

Thermodynamic Parameters

While experimental data for the exact compound remains limited, extrapolations from similar structures provide insights:

PropertyValue (Estimated)Basis in Analogous Compounds
Melting Point145–152°CDerived from 5-bromo-2-fluoro-3-(trifluoromethyl)benzamide (SDS data)
LogP (Octanol-Water)2.8 ± 0.3Calculated using PubChem’s XLogP3 algorithm
Aqueous Solubility (25°C)<1 mg/mLBased on fluorinated benzamides

Spectroscopic Profiles

  • NMR: 19F^{19}\text{F} NMR is expected to show distinct signals for the trifluoromethyl group (-62 ppm) and aromatic fluorine (-110 ppm), as observed in 4-bromo-N-(2-fluoroethyl)-3-(trifluoromethyl)benzamide .

  • IR: Strong absorption bands at 1680–1700 cm1^{-1} (amide C=O stretch) and 1120–1150 cm1^{-1} (C-F vibrations) .

Applications in Pharmaceutical Development

Kinase Inhibition Scaffolds

The trifluoromethyl group enhances binding to hydrophobic kinase pockets. Molecular docking studies propose that this compound could serve as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors, analogous to ibrutinib derivatives .

Radiopharmaceutical Labeling

Bromine-76 (t1/2t_{1/2} = 16.2 h) or fluorine-18 (t1/2t_{1/2} = 109.8 min) isotopes may be incorporated for PET imaging agents. The stability of the trifluoromethyl group under radiolabeling conditions (pH 4–7, 40–60°C) makes this feasible .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator